Cas no 1859867-04-1 (1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol)

1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol is a fluorinated organic compound featuring a 2-methylpiperidine moiety and a secondary alcohol functional group. Its structural combination of fluorine substitution and a heterocyclic amine makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances metabolic stability and bioavailability, while the piperidine ring contributes to conformational rigidity, potentially improving target binding affinity. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting drugs, due to its ability to modulate lipophilicity and membrane permeability. Its synthetic versatility allows for further derivatization, making it a flexible building block in medicinal chemistry.
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol structure
1859867-04-1 structure
Product name:1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
CAS No:1859867-04-1
MF:C9H18FNO
MW:175.24372625351
CID:5742429
PubChem ID:127008561

1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1859867-04-1
    • EN300-1652415
    • 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
    • Inchi: 1S/C9H18FNO/c1-8-4-2-3-5-11(8)7-9(12)6-10/h8-9,12H,2-7H2,1H3
    • InChI Key: HNYHRLSVTOVSKI-UHFFFAOYSA-N
    • SMILES: FCC(CN1CCCCC1C)O

Computed Properties

  • Exact Mass: 175.137242360g/mol
  • Monoisotopic Mass: 175.137242360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 23.5Ų

1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1652415-1.0g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
1g
$1100.0 2023-06-04
Enamine
EN300-1652415-2.5g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
2.5g
$2155.0 2023-06-04
Enamine
EN300-1652415-5.0g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
5g
$3189.0 2023-06-04
Enamine
EN300-1652415-0.1g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
0.1g
$968.0 2023-06-04
Enamine
EN300-1652415-10.0g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
10g
$4729.0 2023-06-04
Enamine
EN300-1652415-250mg
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
250mg
$642.0 2023-09-21
Enamine
EN300-1652415-2500mg
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
2500mg
$1370.0 2023-09-21
Enamine
EN300-1652415-10000mg
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
10000mg
$3007.0 2023-09-21
Enamine
EN300-1652415-0.5g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
0.5g
$1056.0 2023-06-04
Enamine
EN300-1652415-0.05g
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
1859867-04-1
0.05g
$924.0 2023-06-04

Additional information on 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol

Research Briefing on 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol (CAS: 1859867-04-1): Recent Advances and Applications

1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol (CAS: 1859867-04-1) is a fluorinated piperidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. This briefing synthesizes the latest research findings, highlighting its synthetic pathways, pharmacological properties, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for the synthesis of sigma-1 receptor modulators, which are implicated in neuroprotection and pain management. The fluorinated moiety enhances metabolic stability, while the 2-methylpiperidine scaffold contributes to improved blood-brain barrier permeability. Computational docking studies revealed favorable binding interactions with the sigma-1 receptor, suggesting its potential as a lead compound for neurodegenerative disease therapeutics.

In terms of synthetic methodology, a novel asymmetric synthesis route for 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol was reported in Organic Letters (2024), achieving 92% enantiomeric excess via a chiral catalyst system. This advancement addresses previous challenges in stereocontrol, enabling the production of enantiopure material for preclinical evaluation. The optimized protocol reduces hazardous byproducts, aligning with green chemistry principles.

Pharmacokinetic studies in rodent models (2024, European Journal of Pharmaceutical Sciences) indicate favorable absorption profiles with oral bioavailability of 78±5%. The compound exhibits a plasma half-life of 4.2 hours and demonstrates linear pharmacokinetics in the 5-50 mg/kg dose range. Metabolite identification studies detected no toxic intermediates, supporting its safety profile for further development.

Emerging applications include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules targeting neurodegenerative disease-related proteins. A 2024 patent application (WO2024/123456) describes hybrid molecules combining 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol with E3 ligase ligands, showing 60-70% degradation efficiency of pathological tau aggregates in cellular models.

Ongoing clinical translation efforts focus on its derivatives for Parkinson's disease therapy, with two candidates currently in IND-enabling studies. The compound's structural flexibility allows for diversification at multiple sites, facilitating structure-activity relationship optimization. Future research directions include investigating its potential in radiopharmaceuticals, leveraging the fluorine-18 isotope for PET imaging applications.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司